4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile
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Overview
Description
4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile is an organic compound that features a trifluoromethyl group, a furan ring, and a hydroxybutanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile typically involves the reaction of 4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid with a suitable nitrile source under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-(furan-2-yl)-3-oxobutanenitrile.
Reduction: Formation of 4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutylamine.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the furan ring can participate in π-π interactions with aromatic residues. The hydroxy and nitrile groups can form hydrogen bonds and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid
- 4,4,4-Trifluoro-3-(furan-2-yl)-3-oxobutanenitrile
- 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutylamine
Uniqueness
4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile is unique due to the presence of both a nitrile and a hydroxy group, which allows it to participate in a wide range of chemical reactions. Its trifluoromethyl group also imparts distinct electronic properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(13,3-4-12)6-2-1-5-14-6/h1-2,5,13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDOTCKAOBEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC#N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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